molecular formula C21H14ClN3O4 B15036421 (4Z)-2-(3-chlorophenyl)-5-methyl-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15036421
M. Wt: 407.8 g/mol
InChI Key: YVSWRWUXVHHQPL-UNOMPAQXSA-N
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Description

The compound (4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic molecule that belongs to the class of pyrazolones. This compound is characterized by its complex structure, which includes a chlorophenyl group, a nitrophenyl group, and a furan ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 4-nitrophenylfuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-1-phenyl-2-pyrazolin-5-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The molecular targets and pathways involved include enzymes related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

(4Z)-2-(3-chlorophenyl)-5-methyl-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]pyrazol-3-one

InChI

InChI=1S/C21H14ClN3O4/c1-13-19(21(26)24(23-13)17-4-2-3-15(22)11-17)12-18-9-10-20(29-18)14-5-7-16(8-6-14)25(27)28/h2-12H,1H3/b19-12-

InChI Key

YVSWRWUXVHHQPL-UNOMPAQXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl

Origin of Product

United States

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